

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dimethoxynaphthalene**

Cat. No.: **B160810**

[Get Quote](#)

2,3-Dimethoxynaphthalene is an aromatic ether derivative of naphthalene.^[1] Its chemical structure and properties make it a valuable intermediate in organic synthesis. The fundamental identifiers and physicochemical properties are summarized below.

Property	Value
CAS Number	10103-06-7 ^{[2][3][4][5][6]}
Molecular Formula	C ₁₂ H ₁₂ O ₂ ^{[2][3][5]}
Molecular Weight	188.22 g/mol ^{[2][3][4][7]}
IUPAC Name	2,3-dimethoxynaphthalene ^[7]
Synonyms	Naphthalene, 2,3-dimethoxy-; 2,3-Dihydroxynaphthalene, dimethyl ether ^{[5][7]}
Appearance	Solid ^[4]
Melting Point	116.5-120.5 °C ^[4]
Boiling Point	295.9 °C ^[3]
Flash Point	116.5 °C ^[3]
SMILES String	COc1cc2ccccc2cc1OC ^[4]
InChI Key	XYRPWXOJBNGTMX-UHFFFAOYSA-N ^{[4][7]}

Spectroscopic and Chromatographic Data

The following table summarizes key spectroscopic and chromatographic data for **2,3-Dimethoxynaphthalene**, which is crucial for its identification and characterization in experimental settings.

Data Type	Value	Reference System
Kovats Retention Index	1735.5	Semi-standard non-polar column[7]
Kovats Retention Index	2239	Standard polar column[7]
Mass Spectrum	Electron Ionization data is available.[5]	NIST Mass Spectrometry Data Center[5]
Gas Chromatography Data	Available[8][9]	NIST Chemistry WebBook[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of **2,3-Dimethoxynaphthalene** and its precursor, as well as its application in polymer synthesis, are provided below. These protocols are designed to be reproducible in a laboratory setting.

Protocol 1: Synthesis of 2,3-Dihydroxynaphthalene from Naphthalene

This protocol is based on a patented method for the hydroxylation of naphthalene.

Materials:

- Naphthalene
- n-Octane
- 2,4,6-trimethylphenyl carbene copper (catalyst)
- Tetrahexyl ammonium chloride (phase transfer catalyst)
- 30% Hydrogen peroxide

Procedure:

- In a 1000 ml three-necked flask, add 512g of n-octane, 128g of naphthalene, 0.13g of 2,4,6-trimethylphenyl carbene copper, and 3.0g of tetrahexyl ammonium chloride.[10]
- Heat the mixture to 50°C while stirring.[10]
- Slowly add 500g of 30% hydrogen peroxide dropwise over a period of 2 hours.[10]
- Continue the reaction for an additional 5 hours at 50°C.[10]
- After the reaction is complete, the aqueous phase is extracted three times with 100g of n-octane.[10]
- The organic phases are combined and purified by liquid chromatography to yield 2,3-dihydroxynaphthalene.[10]

Protocol 2: Synthesis of 2,3-Dimethoxynaphthalene via Williamson Ether Synthesis

This protocol is adapted from the well-established Williamson ether synthesis for methoxynaphthalenes.[11] It involves the methylation of 2,3-dihydroxynaphthalene.

Materials:

- 2,3-Dihydroxynaphthalene (from Protocol 1)
- N,N-dimethylformamide (DMF)
- Iodomethane
- Potassium carbonate

Procedure:

- Dissolve 10.0 mmol of 2,3-dihydroxynaphthalene in 15 mL of DMF in a round-bottomed flask equipped with a magnetic stirrer.[12]

- Add 100.0 mmol of iodomethane and 100.0 mmol of potassium carbonate to the solution.[12]
- Stir the reaction mixture at room temperature for 2 hours.[12]
- Upon completion, add dichloromethane and water for extraction.[12]
- Separate the organic layer and wash it with distilled water.[12]
- Remove the solvent by distillation under reduced pressure to obtain **2,3-dimethoxynaphthalene**.[12]

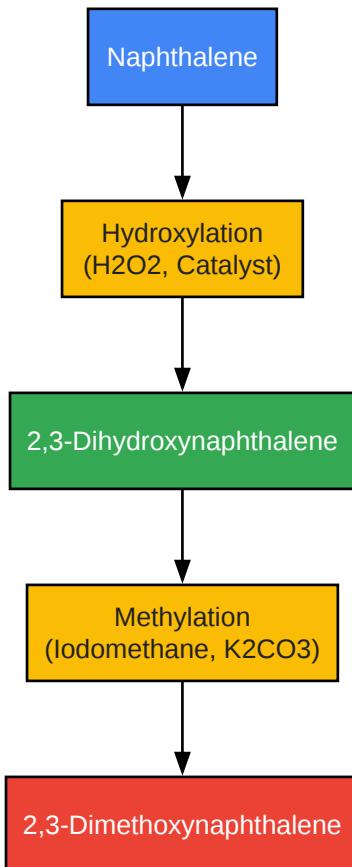
Protocol 3: Synthesis of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer

This protocol describes the synthesis of a conjugated copolymer using a 2,3-dialkoxynaphthalene derivative via Direct Arylation Polymerization (DAP), highlighting its application in organic electronics.[13]

Materials:

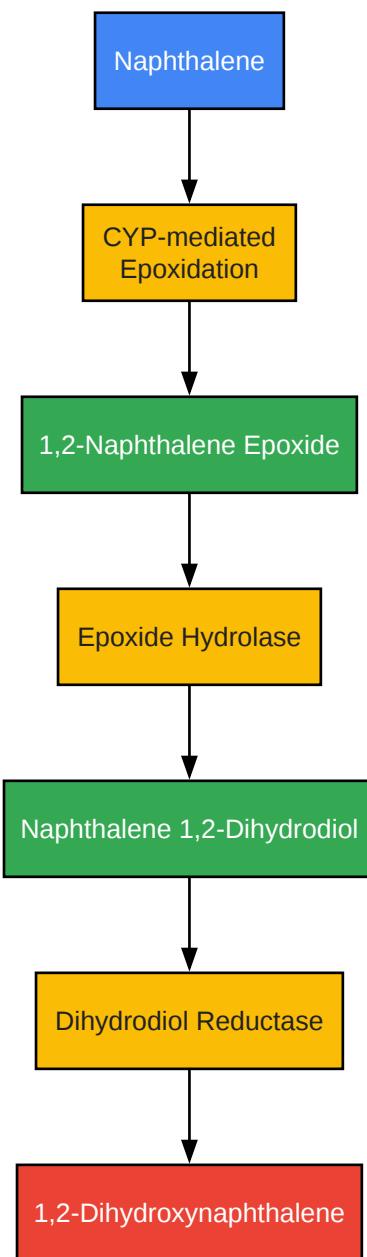
- 2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2'-diyl) (EHON)
- 2,1,3-benzothiadiazole-4,7-diyl (BTDz)
- Palladium catalyst
- P(o-OMePh)₃ (ligand)
- Cs₂CO₃
- Pivalic acid (PivOH)
- Anhydrous and oxygen-free solvent

Procedure:

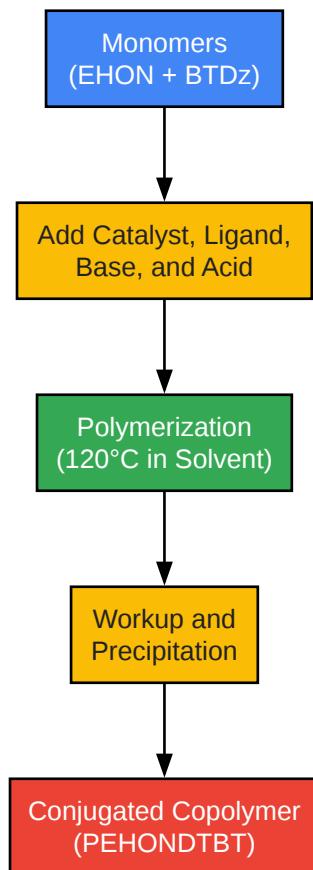

- In a 10 mL oven-dried microwave vial, charge 1 equivalent of each monomer (EHON and BTDz), the catalyst, ligand (1:4 ligand/catalyst ratio), 3 equivalents of Cs₂CO₃, and 1

equivalent of pivalic acid.[13]

- Seal the vial and purge with vacuum and nitrogen (3 cycles).[13]
- Add the anhydrous and oxygen-free solvent and stir at room temperature for 15 minutes.[13]
- Place the vial in a pre-heated oil bath at 120°C until gelation of the reaction mixture.[13]
- Cool the reaction to 90°C, add 2.0 mL of chlorobenzene, and stir for an additional 5 minutes. [13]
- Cool the mixture to room temperature and pour it into a 9:1 v/v methanol/acidified water solution to precipitate the polymer.[13]


Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to **2,3-Dimethoxynaphthalene**.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2,3-Dimethoxynaphthalene**.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of naphthalene leading to dihydroxynaphthalene intermediates.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Direct Arylation Polymerization.

Applications in Research and Drug Development

Dimethoxynaphthalene derivatives are versatile intermediates in the synthesis of complex organic molecules, including potential Active Pharmaceutical Ingredients (APIs).^[1] The naphthalene core can be functionalized to create novel heterocyclic systems relevant to drug design.^[1] Furthermore, the unique electronic properties of these compounds make them suitable for applications in material science, such as the development of organic electronics.^[1] ^[13] The purity of these intermediates is critical, as impurities can interfere with subsequent reaction steps and compromise the efficacy and safety of the final product.^[1] Some dihydroxynaphthalene derivatives have shown potent biological activity, such as anticancer properties, by acting as ionophores that redistribute intracellular copper pools.^[15] The metabolism of related compounds like naphthalene involves the formation of

dihydroxynaphthalene intermediates, which is an important consideration in toxicological studies.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 2,3-Dimethoxynaphthalene | 10103-06-7 | KAA10306 [biosynth.com]
- 4. 2,3-Dimethoxynaphthalene 97 10103-06-7 [sigmaaldrich.com]
- 5. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 6. chemistree.com.sg [chemistree.com.sg]
- 7. 2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 9. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 10. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and Characterization of a 2,3-Dialkoxy naphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Core Compound Identification and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b160810#2-3-dimethoxynaphthalene-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com